3-{[1-(Adamantan-1-yl)ethyl]sulfamoyl}benzoic acid
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Overview
Description
“3-{[1-(Adamantan-1-yl)ethyl]sulfamoyl}benzoic acid” is a chemical compound with the molecular formula C19H25NO4S. It is a derivative of adamantane, a type of diamondoid, and benzoic acid .
Synthesis Analysis
The synthesis of this compound involves the reaction of amantadine with 4-(chlorosulfonyl)benzoic acid in a 2:1 ratio under microwave irradiation conditions in a one-pot reaction . The use of microwave irradiation leads to significant increases in yields and a reduction in reaction times .Molecular Structure Analysis
The molecular structure of “this compound” was confirmed using nuclear magnetic resonance (NMR), infra-red (IR), and mass spectral data .Chemical Reactions Analysis
The compound was isolated via column chromatography, and the newly formed compound was analyzed using NMR and MS analysis .Scientific Research Applications
Nanotechnology and Surface Chemistry
Adamantane derivatives have been utilized in the development of nanoscale objects for atomic force microscopy (AFM) applications. The synthesis of tetrahedrally shaped molecules incorporating a broad tripodal base, ending with a sulfur-containing moiety for binding to gold-coated AFM tips, demonstrates adamantanes' utility in creating well-defined nanoscale objects for AFM calibration and imaging (Li et al., 2003).
Medicinal Chemistry
In the realm of medicinal chemistry, adamantane derivatives have been synthesized for their potential anti-dengue virus activities. The study on the microwave-optimized synthesis of N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide and its derivatives revealed significant anti-dengue serotype 2 activity. These compounds present a novel approach to inhibiting the dengue virus, showcasing the therapeutic potential of adamantane-based hybrids (Joubert et al., 2018).
Materials Science
Adamantane derivatives have also found applications in materials science, particularly in the synthesis of novel polymers. The development of new polyamide-imides containing pendant adamantyl groups highlights the role of adamantane in enhancing polymer properties. These polymers exhibit high thermal stability and inherent viscosities, making them suitable for creating durable, high-performance materials (Liaw et al., 2001).
Catalysis
Research on adamantane derivatives extends into catalysis, where these compounds contribute to innovative catalytic processes. A molybdenum trioxide hybrid decorated by 3-(1,2,4-triazol-4-yl)adamantane-1-carboxylic acid demonstrates a reaction-induced self-separating (RISS) catalytic behavior. This hybrid acts as a reversible catalyst, transitioning between soluble active species and solid material for straightforward separation and reuse. Such catalysts are explored for various oxidative reactions, underlining the versatility of adamantane derivatives in catalysis (Lysenko et al., 2019).
Mechanism of Action
While the exact mechanism of action of “3-{[1-(Adamantan-1-yl)ethyl]sulfamoyl}benzoic acid” is not specified in the search results, it is noted that the compound showed significant anti-Dengue Virus serotype 2 activity . The mechanisms of action are proposed based on the biological results and molecular docking studies .
Safety and Hazards
Properties
IUPAC Name |
3-[1-(1-adamantyl)ethylsulfamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4S/c1-12(19-9-13-5-14(10-19)7-15(6-13)11-19)20-25(23,24)17-4-2-3-16(8-17)18(21)22/h2-4,8,12-15,20H,5-7,9-11H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPLXDPMRJTNTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NS(=O)(=O)C4=CC=CC(=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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